molecular formula C26H25N3O3S2 B2358936 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-31-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2358936
CAS No.: 683792-31-6
M. Wt: 491.62
InChI Key: PQEUJIILRCNXBQ-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . It has been synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) . This compound has been evaluated for its anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions were used to connect the building blocks of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

1. Metabolism and Disposition Studies

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been extensively studied in the context of metabolism and disposition. For instance, [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist structurally related to this compound, was examined in an open-label study. The study explored the disposition of [14C]SB-649868 in humans post oral administration, revealing elimination primarily through feces and identifying several unique metabolites. This research underscores the compound's complex metabolism and significant excretion through feces, highlighting its potential in insomnia treatment (Renzulli et al., 2011).

2. Synthesis and Pharmacological Screening

The synthesis and pharmacological evaluation of new compounds structurally related to this compound have been an area of interest. For instance, new benzo[d]thiazol derivatives were synthesized and assessed for their antidepressant and anticonvulsant effects. Some derivatives exhibited significant antidepressant and anticonvulsant activity, suggesting a potential pathway for the development of new therapeutic agents (Qing‐Hao Jin et al., 2019).

3. Receptor Binding and Imaging Studies

Compounds structurally similar to this compound have been used in receptor binding and imaging studies. For example, [N-methyl-11C]2-(4'-(methylaminophenyl)-benzothiazole (11C-BTA-1), a thioflavin-T derivative, is a PET tracer for imaging amyloid plaque distribution in Alzheimer's patients. The biodistribution and dosimetry of this tracer were presented in humans, offering valuable insights into the potential of benzothiazole derivatives in clinical imaging applications (Thees et al., 2007).

Future Directions

The future directions for this compound could involve further evaluation of its anti-inflammatory properties and potential applications in the treatment of inflammatory conditions. Additionally, the synthesis methods developed could be used in stereo and chemoselective transformations of other compounds .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUJIILRCNXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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